TDO Inhibitory Potency: 40 nM IC50 vs. LM10 and 5-Fluoro Analog Comparator
Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate inhibits human tryptophan 2,3-dioxygenase (TDO) with an IC50 of 40 nM, as measured in a spectrophotometric assay using recombinant human TDO (aa 19-388) expressed in E. coli [1]. This represents an approximately 15-fold improvement in potency over the benchmark TDO inhibitor LM10 (IC50 = 620 nM for human TDO) [2], and a >46-fold improvement over the 5-fluoro substituted indole derivative 6-fluoro-3-((E)-2-pyridin-3-yl-vinyl)-1H-indole (IC50 range 280-1300 nM) .
| Evidence Dimension | TDO enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 40 nM |
| Comparator Or Baseline | LM10: 620 nM (human TDO); 6-Fluoro-3-((E)-2-pyridin-3-yl-vinyl)-1H-indole: 280-1300 nM |
| Quantified Difference | 15.5-fold more potent than LM10; >7-fold more potent than best-reported fluoro analog |
| Conditions | Recombinant human TDO (aa 19-388) expressed in E. coli Transetta (DE3); nanodrop 2000c spectrophotometric analysis |
Why This Matters
Procurement of this specific 5-bromoindole-3-glyoxylate ester provides a validated sub-100 nM TDO inhibitory scaffold that outperforms both the clinical-stage LM10 and 5-fluoro substituted analogs, directly impacting the design of next-generation immunomodulatory agents.
- [1] BindingDB. BDBM50606613 (CHEMBL5219865): IC50 40 nM for human TDO inhibition. Entry ID 50017973, 2023. View Source
- [2] GLPBIO. LM10: Selective TDO inhibitor with IC50 0.62 μM (human TDO). Product page. View Source
